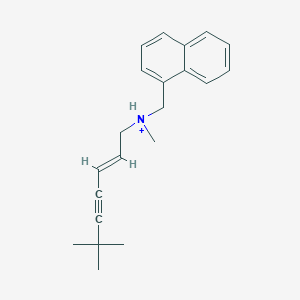

Terbinafine(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26N+ |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

[(E)-6,6-dimethylhept-2-en-4-ynyl]-methyl-(naphthalen-1-ylmethyl)azanium |

InChI |

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/p+1/b9-5+ |

InChI Key |

DOMXUEMWDBAQBQ-WEVVVXLNSA-O |

SMILES |

CC(C)(C)C#CC=CC[NH+](C)CC1=CC=CC2=CC=CC=C21 |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C[NH+](C)CC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)(C)C#CC=CC[NH+](C)CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action and Specificity

Target Enzyme: Fungal Squalene (B77637) Epoxidase (SQLE/ERG1)

The primary molecular target of Terbinafine(1+) is the enzyme squalene epoxidase (also known as squalene monooxygenase), encoded by the ERG1 gene in fungi. nih.govdrugbank.comdroracle.ainih.gov This enzyme plays a crucial, rate-limiting role in the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. uniprot.orguniprot.orgyeastgenome.org

Enzymatic Role in Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process essential for fungal viability. Squalene epoxidase catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene (B107256) (also known as squalene epoxide). uniprot.orguniprot.orgyeastgenome.orgoup.com This reaction is the first oxygenation step in sterol synthesis and represents a critical commitment of squalene to the sterol pathway. tandfonline.comwikipedia.org Inhibition of this step by Terbinafine(1+) leads to a depletion of ergosterol and a toxic accumulation of intracellular squalene, which disrupts membrane function and cell wall synthesis. nih.govdroracle.airesearchgate.net

Farnesyl pyrophosphate is converted to squalene.

Squalene epoxidase (ERG1) catalyzes the conversion of squalene to 2,3-oxidosqualene. uniprot.orguniprot.orgyeastgenome.org

2,3-oxidosqualene is then cyclized to lanosterol (B1674476). uniprot.org

A series of subsequent enzymatic reactions convert lanosterol to ergosterol.

Substrate Specificity and Catalytic Mechanism

Fungal squalene epoxidase exhibits a high degree of substrate specificity for squalene. tandfonline.com The enzyme's active site contains a hydrophobic pocket that accommodates the nonpolar squalene molecule, ensuring its correct orientation for stereospecific epoxidation. tandfonline.com The catalytic mechanism involves the activation of molecular oxygen and its transfer to the squalene substrate. wikipedia.org Molecular dynamics simulations suggest that the lipophilic portion of terbinafine (B446) binds within the central cavity of squalene epoxidase, inducing conformational changes that block the substrate from accessing the binding site. researchgate.net

Cofactor Requirements (e.g., FAD, NADPH/NADH) and Enzymatic Activity

Fungal squalene epoxidase is a flavoprotein monooxygenase that requires several cofactors for its catalytic activity. wikipedia.orgmdpi.com The enzyme contains a tightly bound flavin adenine (B156593) dinucleotide (FAD) molecule, which is essential for the catalytic cycle. tandfonline.comresearchgate.netnih.gov The reaction also has an absolute requirement for a reduced pyridine (B92270) nucleotide, either NADPH or NADH, with NADPH generally being the preferred electron donor. asm.orgnih.govnih.gov The electrons are transferred from NADPH, likely via an associated NADPH-cytochrome P450 reductase, to the FAD cofactor, which then activates molecular oxygen for the epoxidation of squalene. wikipedia.orgmdpi.com

Kinetic Characterization of Squalene Epoxidase Inhibition

The inhibitory effect of Terbinafine(1+) on fungal squalene epoxidase has been extensively characterized through kinetic studies. These studies provide quantitative measures of the inhibitor's potency and its mode of action.

Determination of Inhibition Constants (Kᵢ)

The inhibition constant (Kᵢ) is a measure of the intrinsic affinity of an inhibitor for an enzyme. For Terbinafine(1+), the inhibition of fungal squalene epoxidase is potent and typically non-competitive with respect to the substrate, squalene. nih.govnih.gov This indicates that Terbinafine(1+) does not bind to the same active site as squalene but rather to a different site on the enzyme, thereby preventing the catalytic reaction. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Terbinafine for Squalene Epoxidase

| Fungal Species | Kᵢ (nM) | Type of Inhibition |

|---|---|---|

| Candida | 30 | Non-competitive |

Data sourced from multiple studies. nih.govmedchemexpress.comacs.org

In contrast, the inhibition of mammalian (rat liver) squalene epoxidase by Terbinafine(1+) is significantly weaker and occurs in a competitive manner with a much higher Kᵢ value of 77 µM. nih.govacs.org This high degree of selectivity is a key factor in the clinical utility of terbinafine.

Assessment of Half-Maximal Inhibitory Concentrations (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions. IC₅₀ values for Terbinafine(1+) against fungal squalene epoxidases are in the nanomolar range, further demonstrating its high potency.

Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of Terbinafine for Fungal Squalene Epoxidase

| Fungal Species | IC₅₀ (nM) |

|---|---|

| Trichophyton rubrum | 15.8 |

| Candida albicans | ~30 |

Data sourced from studies on microsomal enzyme preparations. asm.orgnih.gov

It is noteworthy that the IC₅₀ for the inhibition of ergosterol biosynthesis in whole cells of Trichophyton rubrum is even lower (1.5 nM), suggesting that the drug may accumulate within the fungal cells. asm.orgnih.gov Studies on terbinafine-resistant strains of T. rubrum have shown a dramatically higher IC₅₀ for squalene epoxidase, in the micromolar range (30 µM), confirming that alterations in the target enzyme are responsible for the resistance. oup.com

Analysis of Inhibition Type: Non-Competitive Mechanism

Kinetic analyses have demonstrated that terbinafine is a potent, reversible, and non-competitive inhibitor of fungal squalene epoxidase with respect to its substrate, squalene. mdpi.comasm.orgnih.govbibliotekanauki.plnih.gov This non-competitive mechanism signifies that terbinafine binds to the enzyme at an allosteric site, a location distinct from the squalene-binding active site. nih.govnih.gov This binding does not prevent squalene from attaching to the enzyme, meaning the enzyme's affinity for its substrate (Km) is not significantly altered. asm.orgnih.gov Instead, the inhibitor's presence lowers the maximum catalytic rate (Vmax) of the enzyme, effectively reducing its efficiency in converting squalene to 2,3-oxidosqualene. asm.orgnih.gov

This mode of inhibition is crucial because the accumulation of the substrate, squalene, does not overcome the inhibitory effect, which would be the case in competitive inhibition. bibliotekanauki.pl The non-competitive nature of terbinafine's action against fungal SQLE is a key feature that distinguishes it from the inhibition pattern observed with some inhibitors of mammalian SQLE. nih.govnih.govnih.gov For instance, terbinafine inhibits rat liver squalene epoxidase in a competitive manner. nih.gov

Downstream Biochemical Consequences of SQLE Inhibition in Fungi

The inhibition of squalene epoxidase by terbinafine leads to two major and simultaneous biochemical consequences within the fungal cell: the depletion of ergosterol and the accumulation of intracellular squalene. patsnap.comdroracle.ainih.gov Both of these events contribute to the compound's potent antifungal, and often fungicidal, activity. droracle.ainih.govresearchgate.net

Ergosterol is a vital component of the fungal plasma membrane, where it plays a crucial role in maintaining membrane fluidity, permeability, integrity, and thickness. taylorandfrancis.comnih.govmdpi.comnih.gov The depletion of ergosterol, resulting from the terbinafine-induced blockade of its synthesis, leads to profound structural and functional alterations in the fungal cell membrane. patsnap.comdroracle.aicreative-biolabs.com

This disruption impacts the proper functioning of membrane-associated proteins and enzymes, which are essential for processes like nutrient transport and cell wall synthesis. droracle.aimdpi.comcreative-biolabs.com The altered membrane properties can lead to increased permeability and interfere with critical cellular functions, including the regulation of the cell cycle. mdpi.comresearchgate.net In some fungi, such as Candida albicans, the growth-inhibitory (fungistatic) effect of terbinafine is primarily attributed to this ergosterol deficiency. nih.govresearchgate.net Furthermore, the lack of ergosterol can affect the function of intracellular organelles like vacuoles and mitochondria. droracle.aimdpi.comjmb.or.kr

Concurrent with ergosterol depletion, the inhibition of SQLE causes the upstream substrate, squalene, to accumulate to high intracellular concentrations. droracle.ainih.govthedermdigest.com Due to its highly lipophilic nature, this excess squalene partitions into cellular membranes and accumulates in lipid vesicles within the cytoplasm. drugbank.comresearchgate.net

This buildup is directly toxic to the fungal cell. patsnap.compatsnap.com High concentrations of squalene are believed to physically disrupt the organization of the phospholipid bilayer in cellular membranes, interfering with their function and increasing permeability. mdpi.comresearchgate.net This disruption can impair vital membrane-associated processes, such as chitin (B13524) biosynthesis, which is crucial for cell wall integrity. researchgate.net The toxic accumulation of squalene is considered the primary mechanism behind the fungicidal action of terbinafine, particularly against dermatophytes. droracle.ainih.govresearchgate.net

Comparative Enzymology: Fungal Squalene Epoxidase Selectivity

A key attribute of terbinafine as an effective antifungal agent is its high selectivity for the fungal squalene epoxidase enzyme over its mammalian counterpart. nih.govbibliotekanauki.pl This selectivity minimizes the impact on the host's cholesterol biosynthesis pathway. wikidoc.orgnih.gov

Terbinafine inhibits fungal SQLE at nanomolar concentrations, whereas its effect on mammalian (e.g., rat liver) SQLE requires micromolar concentrations, indicating a significantly lower sensitivity. nih.govbibliotekanauki.pl This differential sensitivity is quantified by the 50% inhibitory concentration (IC50), which is thousands of times lower for the fungal enzyme than for the mammalian enzyme. bibliotekanauki.plpeerj.com For example, terbinafine is a potent non-competitive inhibitor of SQLE from Candida with a Ki (inhibition constant) of 30 nM, while the Ki for rat liver SQLE is 77 µM. nih.gov

Table 1: Comparative IC50 Values of Terbinafine Against Squalene Epoxidase from Different Species

| Enzyme Source | IC50 Value | Reference |

| Trichophyton rubrum | 15.8 nM | asm.org |

| Candida albicans | ~30 nM | asm.org |

| Rat Liver | 77,000 nM (77 µM) | nih.gov |

This high degree of selectivity ensures that terbinafine can effectively target the fungal pathogen with minimal interference with cholesterol synthesis in the host. nih.gov

The crystal structure of human SQLE has provided insights into these differences. rcsb.orgmdpi.com Although a crystal structure for the fungal enzyme is still being pursued, homology modeling based on the human structure suggests that differences in the inhibitor binding pocket account for the differential sensitivity. mdpi.comresearchgate.net For instance, it is hypothesized that smaller amino acid residues in the fungal enzyme's binding pocket can better accommodate the bulky naphthalene (B1677914) group of terbinafine compared to the larger residues found in the mammalian enzyme. researchgate.net These structural divergences are critical for the selective, non-competitive binding of terbinafine to the fungal enzyme, forming the basis of its therapeutic efficacy. nih.govasm.orgrcsb.org

Molecular Basis of Antifungal Resistance Mechanisms

Target Enzyme Alterations: Squalene (B77637) Epoxidase Gene (SQLE/ERG1) Mutations

The primary mode of action for terbinafine (B446) is the inhibition of squalene epoxidase (SQLE), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.com Mutations in the gene encoding this enzyme, designated as SQLE or ERG1, can lead to resistance by altering the drug's binding site. mdpi.comasm.org

Identification and Characterization of Single Nucleotide Variations (SNVs)

Single nucleotide variations (SNVs) in the SQLE gene are a principal cause of acquired terbinafine resistance in dermatophytes. mdpi.com These point mutations result in amino acid substitutions within the squalene epoxidase protein. thedermdigest.com Research has identified several key SNVs associated with terbinafine resistance. For instance, in Trichophyton rubrum, the most frequently observed mutations include Phe397Leu/Ile and Leu393Phe. mdpi.com Similarly, in Trichophyton indotineae, Phe397Leu and Ala448Thr are commonly detected mutations. mdpi.com Studies on Saccharomyces cerevisiae have also identified single base pair exchanges in the ERG1 gene as the cause of terbinafine resistance. asm.orgnih.gov

It is important to note that some SNVs, like the single Ala448Thr substitution, may not be the primary driver of terbinafine resistance on their own and have been found in both resistant and susceptible isolates. mdpi.com However, this particular mutation has been associated with increased minimum inhibitory concentrations (MICs) for azole antifungals. mdpi.com

Table 1: Common Single Nucleotide Variations in the SQLE Gene Associated with Terbinafine Resistance

| Amino Acid Substitution | Fungal Species | Reference |

|---|---|---|

| Leu393Phe | Trichophyton rubrum | mdpi.com |

| Leu393Ser | Trichophyton mentagrophytes complex | nih.gov |

| Phe397Leu | Trichophyton rubrum, Trichophyton indotineae | mdpi.comnih.gov |

| Phe397Ile | Trichophyton rubrum | mdpi.com |

| Phe415Val | Trichophyton indotineae | asm.org |

| His440Tyr | Trichophyton rubrum | mdpi.com |

| Ala448Thr | Trichophyton indotineae | mdpi.com |

| L251F | Saccharomyces cerevisiae | asm.org |

| F402L | Saccharomyces cerevisiae | asm.org |

| F420L | Saccharomyces cerevisiae | asm.org |

| P430S | Saccharomyces cerevisiae | asm.org |

| F433S | Saccharomyces cerevisiae | asm.org |

Impact of Specific Amino Acid Substitutions on Enzyme Conformation and Drug Binding

Amino acid substitutions resulting from SNVs in the SQLE gene can cause structural changes in the squalene epoxidase enzyme, which in turn reduces the binding affinity of terbinafine without significantly impairing the enzyme's natural function in ergosterol biosynthesis. mdpi.comfrontiersin.org Computational analyses have shown that many of these mutations, such as L393F, L393S, and F397L, significantly decrease the stability of the SQLE protein. scilit.comresearchgate.net

Molecular docking studies have revealed that certain mutations, including F397L, L437P, F415V, and Y394N, can alter the binding pocket of the enzyme, thereby compromising its ability to bind to terbinafine. scilit.com The His440 residue is situated near the terbinafine binding pocket, and substitutions at this position have been linked to resistance. mdpi.com Conversely, the Ala448Thr mutation is located on the surface of the SQLE protein, distant from the binding pocket, which is consistent with its lesser impact on terbinafine susceptibility. mdpi.com

Correlation of SQLE Mutations with Reduced Terbinafine Efficacy in vitro

A strong correlation exists between the presence of specific SQLE mutations and reduced susceptibility to terbinafine as measured by in vitro tests, such as the determination of minimum inhibitory concentrations (MICs). nih.govasm.org For example, Trichophyton indotineae isolates with substitutions at the 397th position of the SQLE gene have demonstrated high terbinafine MICs (>16 mg/liter). asm.org Similarly, isolates with mutations leading to Phe415Val and Leu393Ser substitutions also show elevated terbinafine MICs. asm.org

However, the presence of identical SQLE mutations in different isolates can result in varying MIC values, suggesting that other resistance mechanisms may also be at play. mdpi.com Studies have shown that introducing point mutations corresponding to those found in resistant clinical isolates into the SQLE gene of a susceptible strain is sufficient to confer a terbinafine-resistant phenotype. asm.orgnih.gov For instance, transformants of Arthroderma vanbreuseghemii expressing mutated SQLE proteins exhibited an 8- to 512-fold decrease in terbinafine susceptibility. asm.org

Drug Efflux Pump Overexpression

Another significant mechanism of terbinafine resistance is the increased activity of drug efflux pumps, which actively transport the antifungal agent out of the fungal cell, thereby reducing its intracellular concentration. mdpi.complos.org This process is primarily mediated by transporters from the ATP-Binding Cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). mdpi.comasm.org

Involvement of Major Facilitator Superfamily (MFS) Transporters (e.g., MFS1)

Transporters belonging to the Major Facilitator Superfamily (MFS) also contribute to antifungal resistance, although their role in terbinafine resistance is less characterized compared to ABC transporters. asm.orgresearchgate.net The MFS1 transporter has been implicated in resistance to fluconazole (B54011) and miconazole (B906) in the T. mentagrophytes complex. nih.govmdpi.com While the direct involvement of MFS transporters in terbinafine efflux is an area of ongoing research, their contribution to multidrug resistance phenotypes is recognized. plos.orgasm.org For example, a study on Trichophyton rubrum identified a transporter from the MFS, TruMFS1, which confers resistance to azoles. asm.orgnih.gov

Alternative and Adaptive Resistance Strategies

Beyond direct target modification and efflux pump overexpression, fungi utilize broader adaptive strategies that contribute to survival under antifungal stress. These mechanisms often involve changes in morphology, community structure, and metabolic function.

Biofilm Formation and its Contribution to Reduced Susceptibility in vitro

Fungi can transition from a free-floating, planktonic state to form structured, surface-attached communities known as biofilms. frontiersin.orgasm.org These biofilms are a significant factor in antifungal tolerance and treatment failure. mdpi.comfrontiersin.org A key feature of a biofilm is the secretion of a self-produced extracellular matrix (ECM), a complex mesh of macromolecules that encases the fungal cells. frontiersin.orgmdpi.com

The ECM acts as a formidable physical barrier, impeding the penetration of antifungal agents like terbinafine and preventing them from reaching the embedded cells. mdpi.comasm.orgresearchgate.net This matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). mdpi.commdpi.comresearchgate.net Studies on the dermatophyte Nannizzia gypsea have shown that its biofilm ECM has a high concentration of polysaccharides and eDNA compared to other fungi like Candida albicans and Aspergillus fumigatus. mdpi.com Due to the anionic nature of its phosphate (B84403) backbone, eDNA within the matrix may sequester or interact with cationic drugs, further reducing their bioavailability within the biofilm. mdpi.com

The protective nature of biofilms results in significantly reduced susceptibility to antifungals. In vitro studies have demonstrated that the minimum inhibitory concentrations (MICs) of terbinafine required to inhibit fungal growth are substantially higher for biofilms compared to their planktonic counterparts. researchgate.net This reduced susceptibility is considered a form of tolerance, an adaptive phenotype of the community, rather than a classic, genetically encoded resistance mechanism of individual cells. mdpi.com However, the biofilm environment can also facilitate the emergence of classic resistance mechanisms by, for instance, upregulating efflux pump genes. mdpi.com

Table 2: Macromolecular Composition of the Extracellular Matrix (ECM) in Fungal Biofilms

| Fungal Species | Polysaccharides | Proteins | Nucleic Acids (DNA) | Implication for Terbinafine(1+) | Citation(s) |

|---|---|---|---|---|---|

| Nannizzia gypsea | High concentration | Lower concentration | Higher concentration than C. albicans | Anionic eDNA may interact with and reduce penetration of cationic drugs like terbinafine. | mdpi.com |

| Candida albicans | ~25% | ~55% | ~5% | General barrier function of the ECM reduces drug susceptibility. | mdpi.com |

| Aspergillus fumigatus | ~43% | ~40% | Present | The complex matrix acts as a physical barrier to drug entry. | mdpi.com |

Compensatory Metabolic Pathway Adjustments in Fungi

Fungi exhibit remarkable metabolic flexibility, which can be harnessed to counteract the effects of antifungal drugs. Terbinafine's primary mode of action is the specific inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. novartis.commedicines.org.ukhres.ca This inhibition leads to a depletion of ergosterol, a vital component for fungal membrane integrity, and a toxic accumulation of the substrate squalene. mdpi.commedicines.org.uk

Furthermore, fungi may activate alternative metabolic pathways or "metabolic bypasses" to cope with drug-induced stress. frontiersin.org This can involve rerouting metabolic intermediates to mitigate the toxic accumulation of a substrate like squalene or to produce alternative sterols that can partially fulfill the function of ergosterol. frontiersin.orgfrontiersin.org In some terbinafine-resistant dermatophytes, the activation of a naphthalene (B1677914) degradation pathway has been suggested as one such additional resistance mechanism, although the precise function in this context requires further elucidation. mdpi.com These metabolic adaptations highlight the intricate and interconnected nature of fungal cellular networks in responding to and overcoming antifungal threats.

Structure Activity Relationship Sar and Rational Design of Terbinafine Analogues

Elucidation of Key Structural Determinants for Antifungal Potency

Significance of the Tertiary Amino Moiety and its Potential for Modification

The tertiary amino group in terbinafine (B446) is a critical element for its high potency. asm.org This nitrogen atom is believed to play a crucial role in the interaction with the target enzyme, squalene (B77637) epoxidase. Modeling studies suggest that the amine nitrogen atom of terbinafine can form a hydrogen bond with the hydroxyl group of Tyr90 in the enzyme's binding pocket, contributing significantly to the binding affinity. nih.govresearchgate.net

Modifications to this part of the molecule have demonstrated its importance. For instance, the removal of the methyl group from the tertiary amine (N-dealkylation) or replacing the nitrogen with an oxygen or carbon atom leads to a marked decrease in inhibitory activity against Trichophyton rubrum squalene epoxidase. asm.org However, research has also shown that the tertiary amine is not absolutely essential for antifungal activity, as certain analogues lacking this group but featuring polar substituents on the tert-butyl residue can still exhibit broad antifungal effects. nih.govsphinxsai.com This suggests that while the tertiary amine is optimal, other polar or basic groups can partially fulfill its role. nih.gov The metabolic N-dealkylation of terbinafine, which can occur in the body, leads to the formation of metabolites with altered activity and toxicological profiles. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Impact of Tertiary Amine Modification on Antifungal Activity A representative table showing the effect of modifying the central amino group of terbinafine on its inhibitory concentration (IC50) against T. rubrum squalene epoxidase.

| Compound/Modification | Structure | IC50 (nM) against T. rubrum SE |

| Terbinafine | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | 15.8 asm.org |

| Analogue I (N-demethyl) | Removal of the methyl group on the tertiary amine. | Markedly increased asm.org |

| Analogue II (Oxygen substitution) | Replacement of the allylamine (B125299) nitrogen by an oxygen. | Markedly increased asm.org |

| Analogue III (Carbon substitution) | Replacement of the allylamine nitrogen by a carbon. | Markedly increased asm.org |

| Naftifine | N-Methyl-N-(1-naphthylmethyl)cinnamylamine | 114.6 asm.org |

Influence of the Tert-Alkyl Side Chain and Conjugated Enyne System

The lipophilic side chain of terbinafine, which includes the tert-butyl group and the conjugated (E)-enyne system, is another cornerstone of its antifungal activity. This part of the molecule is thought to fit into a hydrophobic binding pocket within the squalene epoxidase enzyme. tandfonline.com Molecular docking simulations indicate that the tert-butyl group orients itself toward the center of this pocket. nih.govresearchgate.net The conjugated enyne system, a sequence of a double bond and a triple bond, is also vital for maintaining the correct conformation and electronic properties for potent inhibition.

Studies involving modifications to this side chain have revealed that even small changes can have a significant impact. For example, introducing a methyl group at either position of the double bond in the enyne system leads to a decrease in activity. pageplace.de The general hypothesis is that two lipophilic domains, the naphthalene (B1677914) ring and the tert-alkyl acetylene (B1199291) moiety, connected by a spacer of an appropriate length containing a polar center, are the fundamental requirements for the high activity of allylamine antimycotics. nih.gov

Impact of Conformational Rigidity and Steric Properties on Activity

Steric properties, or the bulkiness of different parts of the molecule, also play a significant role. nih.govresearchgate.net The introduction of bulky substituents can hinder the molecule's ability to access the binding site, leading to reduced activity. Conversely, modifications that enhance the conformational rigidity in a favorable orientation can lead to increased potency. QSAR studies have consistently shown that steric parameters and the conformational rigidity of the side chains are key determinants of the antifungal activity of terbinafine and its analogues. researchgate.netnih.gov

Computational Approaches in SAR and Drug Design

In recent years, computational methods have become indispensable tools in the study of SAR and the rational design of new drugs. These in silico techniques allow researchers to model and predict the activity of compounds, saving time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For terbinafine and its analogues, both 2D and 3D-QSAR studies have been performed. researchgate.netnih.gov

In 2D-QSAR, various physicochemical descriptors (e.g., lipophilicity, electronic properties, and steric parameters) are calculated for a set of molecules and correlated with their antifungal activity. These models have confirmed the importance of steric properties and conformational rigidity for the activity of terbinafine analogues. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional structure of the molecules. patsnap.comcapes.gov.br These methods generate 3D contour maps that show where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties are likely to increase or decrease activity. nih.gov These models provide a visual guide for designing new analogues with enhanced potency. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, a terbinafine analogue) when bound to a target protein (squalene epoxidase) to form a stable complex. colab.wsresearchgate.net By simulating the binding process, docking can provide detailed insights into the interactions between the ligand and the enzyme at an atomic level. nih.govtandfonline.com

For terbinafine, docking studies have been instrumental in visualizing how the molecule fits into the binding site of squalene epoxidase. researchgate.nettandfonline.com These simulations have shown that the lipophilic part of terbinafine, including the naphthalene ring and the tert-butyl group, occupies a hydrophobic pocket in the enzyme. tandfonline.com The simulations also predicted a key hydrogen bond between the tertiary amine of terbinafine and a tyrosine residue (Tyr90) in the enzyme, which was later supported by experimental data. nih.govresearchgate.net Docking studies have been used to predict the binding affinities of newly designed analogues, helping to prioritize which compounds to synthesize and test in the lab. nih.gov

Table 2: Key Interacting Residues in Molecular Docking of Terbinafine with Squalene Epoxidase A summary of key amino acid residues in the squalene epoxidase binding pocket that are predicted to interact with terbinafine based on molecular docking simulations.

| Interacting Residue | Type of Interaction | Predicted Role |

| Tyr90 | Hydrogen Bonding | Strong interaction with the amine nitrogen of terbinafine, anchoring the molecule. nih.govresearchgate.net |

| Hydrophobic Pocket Residues | Hydrophobic/van der Waals | Accommodates the lipophilic naphthalene and tert-butyl groups. tandfonline.com |

| Various Active Site Residues | Steric and Electrostatic | Contribute to the overall binding affinity and specificity. nih.gov |

Molecular Dynamics (MD) Simulations to Characterize Binding Dynamics

Molecular dynamics (MD) simulations have been instrumental in elucidating the binding dynamics of terbinafine with its target enzyme, squalene epoxidase (SE). These computational studies provide an atomic-level understanding of the interaction, complementing experimental findings. nih.gov

Detailed research has shown that terbinafine's lipophilic moiety positions itself vertically within the binding pocket of squalene epoxidase, with the tert-butyl group oriented toward the center of the pocket. nih.govresearchgate.net This orientation induces conformational changes in the enzyme, which are thought to block the natural substrate from accessing the active site. nih.govresearchgate.net This mechanism helps to explain the noncompetitive inhibition of SE by terbinafine. nih.govresearchgate.net MD simulations, some extending up to 200 nanoseconds, have confirmed the stable binding of terbinafine within the active site with minimal structural fluctuations. tandfonline.com These simulations indicate that the lipophilic part of terbinafine binds to the central cavity of the enzyme, leading to these crucial conformational shifts. researchgate.net

Furthermore, MD simulations have been employed to study the stability of terbinafine within the binding site of SE from various fungal species, including Trichophyton interdigitale. researchgate.net These studies are crucial for understanding the mechanisms of drug resistance, as they can model how specific mutations in the enzyme affect the stability of the drug-enzyme complex. researchgate.net For instance, some simulations have shown that in certain resistant strains, terbinafine may not remain stable in the binding site, leaving it quickly. researchgate.net

Quantum Chemical Calculations for Interaction Energy Analysis

Quantum chemical calculations have been utilized to provide a more precise analysis of the interaction energies between terbinafine and squalene epoxidase. These calculations offer quantitative insights that complement the dynamic picture provided by MD simulations.

Using quantum interaction energy calculations at the MP2/6-31G(d) level, researchers have determined the interaction energy of terbinafine in its most energetically favorable orientation within the SE binding pocket to be approximately 120 kJ/mol. nih.govacs.org This significant interaction energy underscores the strong binding affinity of the inhibitor for the enzyme.

The calculations have identified that the strongest contributors to this interaction are specific hydrogen bonds. A key hydrogen bond forms between the hydroxyl group of the amino acid Tyr90 and the amine nitrogen atom of terbinafine. nih.govacs.org Additionally, strong attractive interactions have been noted with amino acids that, when mutated, lead to terbinafine resistance, further validating the binding model. nih.govacs.org These quantum chemical approaches, often used in conjunction with docking studies and MD simulations, are foundational for the rational design of more potent and selective antifungal agents. acs.orglu.seacs.org

Synthetic Methodologies for Terbinafine and its Analogues

The synthesis of terbinafine and its analogues has been a subject of extensive research, leading to the development of various synthetic routes, including novel and stereoselective methods.

Development of Novel and Stereoselective Synthetic Routes

The stereoselective synthesis of terbinafine, particularly ensuring the (E)-configuration of the double bond in the side chain, is crucial for its antifungal activity. One notable methodology achieves this by coupling N-methyl-1-naphthalene methanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne in good yield. eurekaselect.comresearchgate.net This approach is advantageous as it avoids the use of toxic reagents like acrolein and phosphorous pentachloride, which were employed in earlier synthetic reports. eurekaselect.comingentaconnect.com

Other synthetic strategies have also been explored. For example, a process involving the reaction of 3,3-dimethyl-1-butyne (B43207) with acrolein in the presence of n-butyl lithium has been developed to produce a key intermediate, 6,6-dimethyl-1-hepten-4-yn-3-ol, which is then converted to terbinafine. google.com The purification of intermediates by vacuum distillation is a critical step in some of these processes to ensure the purity of the final product. google.com Furthermore, methods utilizing palladium catalysts for the stereoselective coupling of a vinyl chloride with an end-group alkyne have been reported to produce terbinafine in high yield. google.com

Synthesis of Side-Chain Modified Analogues with Varied Substituents

To explore the structure-activity relationships, numerous side-chain modified analogues of terbinafine have been synthesized. These modifications often involve retaining the naphthalene and tert-butyl-acetylene moieties while varying the spacer between them. scite.ai Modifications such as reducing the double bond, changing the position of the nitrogen atom, or altering the length of the spacer have generally resulted in decreased antifungal potency. scite.ai

In one line of research, a series of quinoline (B57606) derivatives mimicking terbinafine and containing different bulky aromatic rings in the side chain were designed and synthesized. researchgate.net Some of these compounds exhibited significant in vitro antifungal activity. researchgate.net Another study focused on synthesizing chiral derivatives of terbinafine with additional substituents on the carbon atom connected to the central nitrogen, which were then evaluated for their antifungal properties. researchgate.net The synthesis of analogues with varied substitutions on the naphthalene ring has also been a key area of investigation, revealing that the potency is highly dependent on the bulkiness of the substituent. nih.gov For instance, only hydrogen or in some cases fluorine are well-tolerated at most positions of the naphthalene moiety, while substituents at the 5-position can be larger. nih.gov

Exploration of Derivatives Lacking Specific Functional Groups (e.g., Central Amino Function)

A significant area of investigation has been the synthesis of terbinafine analogues that lack the central tertiary amino group to determine its essentiality for antifungal activity. nih.govacs.orgacs.org In these "carba-analogs," polar substituents are introduced at the tert-butyl residue of the side chain instead. nih.govsphinxsai.comresearchgate.net

The evaluation of these compounds revealed that representatives of this structural type can still exhibit broad antifungal activity, indicating that the central amino function is not an absolute requirement for the inhibition of fungal growth. nih.govresearchgate.net The potency of these analogues appears to correlate with the polarity of the introduced functional groups, while broad-spectrum antifungal activity seems to be associated with compounds bearing basic substituents. nih.govresearchgate.net The dimethylamino-substituted "carba-analog" of terbinafine was identified as having the most favorable antimycotic profile within one such series of synthesized compounds. nih.govresearchgate.net

Synthesis of Ionic Salts and their Impact on Physico-Chemical Properties and in vitro Activity

To improve the physicochemical properties of terbinafine, such as water solubility, ionic salts have been synthesized. nih.govnih.gov In one study, five terbinafine ionic salts (TISs) were prepared by reacting terbinafine with different organic acids, including salicylic (B10762653) acid, chlorendic acid, 2-furoic acid, maleic acid, and fumaric acid, in a 1:1 molar ratio. nih.gov

The formation of these ionic salts was shown to significantly enhance water solubility. nih.govnih.gov For example, some of the synthesized TISs demonstrated a water solubility that was three orders of magnitude greater than that of terbinafine alone. nih.govnih.gov This increased solubility can lead to better bioavailability. nih.gov Concurrently, the formation of ionic salts was found to reduce the surface tension of aqueous solutions, which can facilitate better dispersion during application. nih.govnih.gov In vitro antifungal activity assays confirmed that these ionic liquid formulations remained active against various fungal strains. aiche.org For instance, TIS 5, the salt formed with 2-furoic acid, not only had greatly improved solubility but also showed superior therapeutic activity in in vivo experiments on cherry tomatoes compared to the parent compound. nih.govresearchgate.net

Biochemical and in Vitro Efficacy Studies

Antifungal Spectrum and Potency of Terbinafine(1+) Against Diverse Fungal Species in vitro

Terbinafine (B446), a member of the allylamine (B125299) class of antifungals, demonstrates a broad spectrum of in vitro activity against a wide variety of pathogenic fungi. nih.gov Its primary mechanism of action is the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov This inhibition leads to a deficiency of ergosterol and a toxic intracellular accumulation of squalene, resulting in fungal cell death. nih.govasm.org The in vitro efficacy of terbinafine varies significantly across different fungal groups, with exceptional potency against dermatophytes. nih.govactascientific.com

In vitro studies consistently highlight the potent activity of terbinafine against dermatophytes, the fungi responsible for most superficial cutaneous infections. nih.gov Against species of Trichophyton, Microsporum, and Epidermophyton, terbinafine exhibits very low minimum inhibitory concentrations (MICs), often orders of magnitude lower than those observed for other fungal groups. nih.govoup.com

The activity of terbinafine against yeasts has been a subject of some controversy, with earlier studies suggesting low activity. oup.comnih.govtandfonline.com However, more recent research using standardized methodologies, such as the National Committee for Clinical Laboratory Standards (NCCLS), has demonstrated considerable effectiveness against a range of yeasts. oup.comnih.govtandfonline.com Terbinafine is highly active against Candida parapsilosis and both species of Cryptococcus (C. laurentii and C. neoformans). nih.gov Its activity against Candida albicans is moderate, while species like Candida glabrata and Candida krusei are generally not susceptible. nih.gov

Against filamentous fungi (molds), terbinafine shows varied activity. It is highly active against many molds, including species of Aspergillus, Penicillium, and Paecilomyces. nih.govoup.com For instance, one study found geometric mean (GM) MICs of 0.10 µg/mL, 0.16 µg/mL, and 0.19 µg/mL against A. flavus, A. terreus, and A. niger, respectively. researchgate.net However, its activity against Aspergillus fumigatus can be inferior to other antifungals. researchgate.net Certain molds, such as those in the Mucorales order and Fusarium species, tend to exhibit higher MICs. oup.comnih.gov

Below is an interactive table summarizing the in vitro activity of Terbinafine(1+) against various fungal species.

| Fungal Group | Species | Geometric Mean (GM) MIC (µg/mL) | MIC Range (µg/mL) | Reference |

| Dermatophytes | Trichophyton spp., Microsporum spp., Epidermophyton floccosum | 0.0022 | Not Specified | oup.com |

| Trichophyton rubrum | 3.17 | Not Specified | nih.gov | |

| Yeasts | Candida albicans | 10.56 | Not Specified | oup.com |

| Candida parapsilosis | 1.16 | Not Specified | oup.com | |

| Candida lusitaniae | 0.38 | Not Specified | oup.com | |

| Cryptococcus neoformans | Not Specified | 0.06 - 0.25 | nih.gov | |

| Cryptococcus laurentii | Not Specified | 0.06 - 0.25 | nih.gov | |

| Molds | Aspergillus flavus | 0.10 | Not Specified | researchgate.net |

| Aspergillus niger | 0.19 | Not Specified | researchgate.net | |

| Aspergillus fumigatus | 2.92 | Not Specified | oup.com | |

| Filamentous Fungi (Overall) | 1.04 | Not Specified | nih.govtandfonline.com |

The emergence of antifungal resistance is a significant clinical concern. In vitro studies have evaluated terbinafine's activity against resistant fungal isolates. For instance, terbinafine has demonstrated efficacy against both fluconazole-susceptible and fluconazole-resistant Candida strains. nih.govtandfonline.com

Resistance to terbinafine in dermatophytes, although historically rare, is increasingly reported, particularly in Trichophyton species. asm.org The primary mechanism of resistance involves point mutations in the squalene epoxidase gene (SQLE), which is the target of the drug. asm.org Despite this, combination therapy studies have shown that terbinafine can still be effective. For example, a synergistic interaction has been observed when combining terbinafine with itraconazole (B105839) against terbinafine-resistant Trichophyton isolates. asm.org Terbinafine has also shown in vitro synergy with azoles against the highly resistant mold Scedosporium prolificans. nih.gov

Synergistic Antifungal Effects with Other Agents or Novel Delivery Systems in vitro

Investigating synergistic combinations is a key strategy to enhance antifungal efficacy and overcome resistance. In vitro studies have explored the potentiation of terbinafine's activity through combination with various agents.

The integration of terbinafine with inorganic nanoparticles, particularly silver nanoparticles (AgNPs), has shown promise in enhancing antifungal effects. nih.govresearchgate.net Research on Candida albicans strains demonstrated that while terbinafine alone has strong antifungal properties (MIC values of 2-4 µg/mL) and AgNPs have moderate effectiveness, the combination of the two results in a potent synergistic effect. nih.govnih.gov This enhanced activity is attributed to the ability of AgNPs to disrupt the fungal cell membrane and its internal components, likely through the release of silver ions and the generation of free radicals. nih.govresearchgate.netnih.gov This disruption facilitates the action of terbinafine, presenting a powerful alternative for addressing fungal infections. nih.govnih.gov

Terbinafine exhibits significant synergistic interactions when combined with other classes of antifungal drugs, most notably the azoles. oup.com Since terbinafine and azoles inhibit different steps within the same ergosterol biosynthesis pathway (squalene epoxidase and lanosterol (B1674476) 14α-demethylase, respectively), their combination results in a powerful dual inhibition of ergosterol production. nih.govoup.com

Potent synergistic and fungicidal activity has been demonstrated in vitro for combinations of terbinafine with itraconazole or voriconazole (B182144) against various Aspergillus isolates. nih.gov Surprisingly, even fluconazole (B54011), which has no significant activity alone against Aspergillus, potentiates the activity of terbinafine in an additive to synergistic manner. nih.gov This synergy has also been noted against species of Candida and even fluconazole-resistant isolates. oup.com Combinations of terbinafine and amphotericin B have shown additive to synergistic interactions depending on the specific fungal isolate. oup.comnih.gov However, it is important to note that antagonistic interactions between terbinafine/azoles and amphotericin B have also been observed for some isolates of Aspergillus fumigatus. nih.gov

The table below summarizes the observed in vitro interactions between Terbinafine(1+) and other antifungal agents.

| Combination Agent | Fungal Species | Observed Interaction | Reference |

| Itraconazole | Trichophyton spp. (including terbinafine-resistant isolates) | Synergy | asm.org |

| Itraconazole, Voriconazole | Aspergillus spp. | Potent Synergy | oup.comnih.gov |

| Fluconazole | Aspergillus spp. | Additive to Synergy | nih.gov |

| Amphotericin B | Aspergillus spp. | Additive to Synergy / No Interaction / Antagonism | nih.govoup.comnih.gov |

| Silver Nanoparticles (AgNPs) | Candida albicans | Synergy | nih.govnih.gov |

Influence of Environmental and In Vitro Culture Conditions on Antifungal Activity

The results of in vitro antifungal susceptibility testing can be significantly influenced by the specific methodologies and culture conditions employed. For terbinafine, pH is a critical factor. The drug is much less active at a low pH. nih.gov Early studies testing terbinafine against Candida species often used unbuffered media, which are rapidly acidified by the yeasts, leading to results that suggested poor activity. nih.gov The use of media buffered at a neutral pH, as recommended by the NCCLS (now CLSI), is essential for accurately determining the in vitro activity of terbinafine against yeasts. nih.gov

Furthermore, the choice of endpoint for reading MICs can affect results. For terbinafine, the endpoint is often defined as 80% inhibition of growth compared to the control, which helps to avoid the issue of "trailing" endpoints sometimes seen with fungistatic agents. nih.govnih.govtandfonline.comnih.gov The inoculum size used in the assay can also be a variable, although some studies suggest it does not have a significant influence on MIC values for certain fungi like Aspergillus spp. researchgate.net These methodological factors underscore the importance of standardized testing protocols for obtaining reproducible and clinically relevant in vitro data.

Impact of pH on Efficacy

The in vitro antifungal activity of Terbinafine(1+) is notably influenced by the pH of the surrounding environment. Research indicates that its efficacy is pH-dependent, generally increasing as the pH value rises. nih.govnih.gov This suggests that an alkaline environment enhances the compound's activity against fungal pathogens.

Conversely, the efficacy of many standard antifungal agents can be compromised in acidic conditions, as evidenced by an increase in their Minimum Inhibitory Concentrations (MICs). frontiersin.org However, some studies have explored synergistic interactions that can overcome this limitation. For instance, in conditions mimicking the low pH of human vaginal surfaces, Valproic Acid has been shown to potentiate the antifungal activity of Terbinafine against Candida albicans. frontiersin.org

The pH also affects the physicochemical properties of formulations containing Terbinafine(1+), which can influence its availability and release. For example, the solubility of Terbinafine HCl is greater in a phosphate (B84403) buffer at pH 5.8 than in water. nih.gov Furthermore, drug release studies of Terbinafine HCl from nanogel formulations demonstrated a higher percentage of release at pH 7.4 compared to a more acidic pH of 5.0. mdpi.com

| pH Condition | Observed Effect | Fungal Species / System | Reference |

|---|---|---|---|

| Increasing pH | Rises in antifungal activity | General (in vitro) | nih.govnih.gov |

| Acidic pH | Efficacy can be compromised (common for antifungals) | General (in vitro) | frontiersin.org |

| Acidic pH (with Valproic Acid) | Potentiated antifungal activity | Candida albicans | frontiersin.org |

| pH 7.4 vs. pH 5.0 | Higher drug release from nanogel formulation | Drug Delivery System | mdpi.com |

| pH 5.8 | Increased solubility compared to water | Aqueous Media | nih.gov |

Effects of Medium Composition

The composition of the culture medium has a significant impact on the results of in vitro susceptibility testing for Terbinafine(1+). asm.org Different growth media can yield varying Minimum Inhibitory Concentration (MIC) values and inhibition zone diameters, underscoring the importance of standardized testing protocols.

Studies have compared several media for antifungal susceptibility testing. For instance, RPMI 1640 medium is often recommended due to its well-defined composition, which reduces inter-laboratory variation. asm.org In some studies, RPMI and Sabouraud Dextrose Agar (B569324) (SDA) yielded similar fungal growth results. asm.org However, comparisons between RPMI and Mueller-Hinton (MH) agar have shown that for some strains of Trichophyton spp., MIC values determined in RPMI were higher than those in MH. nih.gov

The choice of medium can also affect the growth of the fungus, which is a prerequisite for accurate susceptibility testing. In studies with Paracoccidioides brasiliensis, insufficient growth was observed in certain media, such as MVM medium, which complicated the determination of MICs for Terbinafine(1+). nih.gov The influence of the medium can be species-dependent; for example, the effect of the culture medium on disk diffusion results for Terbinafine(1+) was not significant for Microsporum gypseum, but it was for other dermatophytes. asm.org

| Culture Medium | Fungal Species | Observation | Reference |

|---|---|---|---|

| RPMI 1640 vs. Mueller-Hinton (MH) | Trichophyton spp. | For some isolates, MICs were higher in RPMI than in MH. | nih.gov |

| RPMI 1640, Antibiotic Medium 3 (AM3), High-Resolution (HR) | Dermatophytes | The culture medium significantly affected disk diffusion results for most species tested. | asm.org |

| RPMI 1640 vs. Sabouraud Dextrose Agar (SDA) | Trichophyton indotineae | Both media yielded similar results for fungal growth. RPMI is suggested for its defined composition. | asm.org |

| MVM Medium | Paracoccidioides brasiliensis | Insufficient fungal growth was detected, making MIC readings difficult. | nih.gov |

Advanced Research Perspectives and Future Directions

Identification and Validation of Novel Fungal Molecular Targets for Terbinafine(1+) Scaffolds

While the primary target of terbinafine (B446) is squalene (B77637) epoxidase, researchers are exploring secondary or alternative molecular targets to develop novel antifungals based on the terbinafine(1+) structure. patsnap.comdroracle.ai This strategy aims to address potential resistance mechanisms and broaden the antifungal spectrum.

Recent studies have identified other potential targets that could be modulated by terbinafine or its analogues. For instance, research has pointed towards the two-pore domain potassium channel TASK-3 as a novel, selective activator by terbinafine. researchgate.net This finding opens up new avenues for investigating the broader pharmacological effects of terbinafine-like compounds beyond their established antifungal activity. researchgate.net

Furthermore, the exploration of different enzyme systems within the ergosterol (B1671047) biosynthesis pathway and other essential fungal cellular processes is a key area of focus. researchgate.net For example, studies have investigated the inhibition of other enzymes like sterol Δ14-reductase and Δ8,7-isomerase by N-alkyl tetra- and decahydroisoquinoline (B1345475) derivatives, which share structural similarities with antifungal agents. researchgate.net The identification of such novel targets is crucial for designing next-generation antifungals that can circumvent existing resistance patterns.

Development of High-Throughput Screening Assays for SQLE Inhibitors

The discovery of new and more potent squalene epoxidase (SQLE) inhibitors relies heavily on the development of efficient high-throughput screening (HTS) assays. These assays are essential for rapidly evaluating large libraries of chemical compounds for their ability to inhibit the SQLE enzyme.

A significant advancement in this area is the use of cell-based thallium flux assays. researchgate.net For instance, a baculovirus-delivered TASK3 assay was developed to screen a library of compounds, leading to the identification of terbinafine as a TASK3 activator. researchgate.net Similar principles can be applied to develop HTS assays for SQLE, enabling the screening of thousands of compounds in a short period.

Another approach involves the use of SM-luciferase fusion reporter cell lines. pnas.org In a chemical genetics screen, this system was used to identify inhibitors of squalene monooxygenase (SM), also known as SQLE, by measuring the expression levels of a luciferase reporter gene linked to SM. pnas.org This method allows for the identification of compounds that not only inhibit the enzyme but also affect its stability and regulation within the cell. pnas.org

Furthermore, large-scale virtual screening of natural product compound libraries is being employed to identify potential SQLE inhibitors. researchgate.net By comparing the binding energies of these compounds with known SQLE inhibitors, researchers can prioritize candidates for further experimental validation. researchgate.net

Refinement of Computational Models for Predicting Antifungal Activity and Resistance

Computational modeling has become an indispensable tool in the development of new antifungal agents, including analogues of terbinafine(1+). These models help in predicting the antifungal activity of novel compounds and understanding the mechanisms of resistance.

Quantitative Structure-Activity Relationship (QSAR) models are widely used to correlate the chemical structure of terbinafine analogues with their antifungal activity. nih.gov A study on a series of 92 terbinafine analogues demonstrated that steric properties and the conformational rigidity of the side chains are crucial for their activity against Candida albicans. nih.gov Such models are generated using techniques like the genetic function approximation (GFA) and are validated through internal and external test sets. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding of terbinafine and its analogues to the active site of squalene epoxidase. researchgate.nettandfonline.com These simulations can predict the binding affinity and stability of the drug-enzyme complex, helping to identify key amino acid residues involved in the interaction. researchgate.nettandfonline.com For example, molecular dynamics simulations have shown that the lipophilic part of terbinafine binds to the central cavity of squalene epoxidase, inducing conformational changes that block substrate entry. researchgate.net

These computational approaches are also critical in predicting and understanding resistance. By simulating the effects of mutations in the squalene epoxidase enzyme, researchers can predict which changes are likely to confer resistance to terbinafine. This information is invaluable for designing new analogues that are less susceptible to known resistance mechanisms.

Enzymatic Characterization of Metabolic Pathways of Terbinafine (e.g., Cytochrome P450 isozymes) for Structural Elucidation and Reaction Mechanism Analysis

The metabolism of terbinafine is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and for the structural elucidation of metabolites.

Research has shown that at least seven different CYP isozymes are involved in the metabolism of terbinafine. nih.gov The major metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov

Key Cytochrome P450 Isozymes in Terbinafine Metabolism:

| CYP Isozyme | Major Metabolic Pathway(s) |

| CYP2C9 | N-demethylation, Dihydrodiol formation, Side chain oxidation nih.gov |

| CYP1A2 | N-demethylation, Dihydrodiol formation, Side chain oxidation nih.gov |

| CYP3A4 | Deamination, N-demethylation nih.govresearchgate.net |

| CYP2C8 | N-demethylation, Side chain oxidation nih.gov |

| CYP2C19 | N-demethylation, Side chain oxidation nih.gov |

| CYP2B6 | Minor contributor to N-dealkylation pathways researchgate.netresearchgate.net |

| CYP2D6 | Terbinafine is a potent competitive inhibitor of this enzyme nih.gov |

Data sourced from multiple studies on terbinafine metabolism. nih.govresearchgate.netresearchgate.net

Studies using human liver microsomes and recombinant CYP enzymes have provided detailed kinetic data for these pathways. nih.gov For instance, the Michaelis-Menten constants (Km) for the various metabolic pathways range from 4.4 to 27.8 microM, with maximum reaction velocities (Vmax) between 9.8 and 82 nmol/h/mg of protein. nih.gov

More recent research has highlighted the significant roles of CYP2C19 and CYP3A4 in the metabolic clearance and bioactivation of terbinafine. nih.gov Specifically, CYP2C19 was found to be highly efficient in N-demethylation, a key step leading to the formation of a reactive metabolite. nih.gov In contrast, CYP3A4 was shown to be more selective in the steps leading to this reactive species. nih.gov These findings are supported by both in vitro experiments and computational modeling, providing a deeper understanding of the enzymatic mechanisms involved in terbinafine's metabolism. nih.gov

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Novel Terbinafine Analogues

The development of novel terbinafine analogues requires a thorough evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico, or computational, prediction of these parameters is a critical step in the early stages of drug discovery, allowing for the prioritization of candidates with favorable pharmacokinetic profiles.

Various computational tools and models are employed to predict the ADME properties of new chemical entities. For example, software like Qikprop can be used to predict a wide range of physicochemical descriptors and pharmacokinetic properties. pharmaerudition.org These predictions are often guided by established principles such as Lipinski's rule of five, which helps to ensure that a compound possesses drug-like characteristics. pharmaerudition.org

For novel terbinafine analogues, computational models can predict key parameters such as:

Aqueous solubility: Essential for absorption.

Blood-brain barrier penetration: Important for assessing potential central nervous system effects.

Plasma protein binding: Influences the distribution and availability of the drug. drugbank.com

Metabolic stability: Predicting the involvement of CYP450 enzymes in the metabolism of new analogues.

Potential for inhibition or induction of CYP enzymes: Crucial for predicting drug-drug interactions.

A preliminary study on newly designed terbinafine analogues used docking scores to predict their interaction with squalene epoxidase and suggested that some analogues could be more effective than the parent drug. nih.gov While this study focused on efficacy, similar in silico approaches are vital for assessing the ADME profile of these new candidates. nih.gov By integrating ADME predictions early in the design process, researchers can develop novel terbinafine analogues with not only enhanced antifungal activity but also improved pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing terbinafine's antifungal efficacy in vitro?

- Methodological Answer : Follow standardized protocols such as CLSI M38-A2 guidelines for filamentous fungi. Use RPMI 1640 medium adjusted to pH 7.0 and inoculum sizes of 1–5 × 10⁴ CFU/mL. MIC (Minimum Inhibitory Concentration) values can be determined via microdilution assays, with terbinafine concentrations ranging from 0.03–16 µg/mL. Include quality control strains like Candida parapsilosis ATCC 22018. Data should be interpreted using established breakpoints .

Q. How do researchers ensure the reproducibility of terbinafine pharmacokinetic studies?

- Methodological Answer : Standardize experimental conditions such as animal models (e.g., Sprague-Dawley rats), dose regimens (e.g., 10–30 mg/kg/day), and analytical methods (HPLC with UV detection at 283 nm). Validate methods per ICH guidelines, including linearity (1–50 µg/mL), precision (CV <15%), and recovery rates (>90%). Report plasma concentration-time curves and AUC calculations with error margins .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize terbinafine production in microbial fermentation?

- Methodological Answer : Design a Central Composite Design (CCD) to evaluate critical factors (e.g., pH, temperature, carbon source). For Lysinibacillus spp., parameters like pH 6.5–7.5 and 28–32°C are optimal. Use ANOVA to identify significant interactions (p < 0.05) and generate 3D contour plots for response optimization. Validate predictions with triplicate runs, achieving terbinafine yields up to 450 mg/L .

Q. How to resolve contradictions in terbinafine's synergistic interactions with azoles (e.g., itraconazole)?

- Methodological Answer : Employ checkerboard assays and calculate Fractional Inhibitory Concentration (FIC) indices. For example, in Fonsecaea pedrosoi, terbinafine + itraconazole showed indifference (FIC = 1.5), while synergy (FIC ≤ 0.5) was observed in Candida spp. Use species-specific mechanistic analyses (e.g., ergosterol biosynthesis inhibition vs. CYP450 interference) and validate with in vivo models .

Q. What statistical methods are appropriate for comparing terbinafine's clinical efficacy against lanoconazole and luliconazole?

- Methodological Answer : Apply non-parametric tests (Mann-Whitney U) for skewed data or ANOVA with Tukey’s post-hoc test for normally distributed results. In murine models, terbinafine showed superior efficacy (95% cure rate) vs. lanoconazole (72%, p < 0.001). Report clinical scores as median ± IQR and use Kaplan-Meier survival analysis for time-to-cure metrics .

Data Presentation Guidelines

Table 1 : Comparative Efficacy of Terbinafine vs. Azoles in Chromoblastomycosis

| Antifungal Agent | Median MIC (µg/mL) | Clinical Cure Rate (%) | Synergy with Amphotericin B (FIC Index) |

|---|---|---|---|

| Terbinafine | 0.25 | 95 | Indifference (1.5) |

| Itraconazole | 0.5 | 78 | Indifference (1.8) |

| Luliconazole | 0.12 | 88 | Not Tested |

Source: Adapted from in vitro and murine model studies

Key Methodological Considerations

- Experimental Design : Use factorial designs to evaluate drug combinations and environmental factors. For adverse event analysis (e.g., hepatotoxicity), apply Cox proportional hazards models to real-world data .

- Data Contradictions : Address variability via meta-regression (e.g., terbinafine resistance in Trichophyton rubrum strains) and subgroup analyses by geographic region or fungal species .

- Ethical Reporting : Adhere to STROBE guidelines for observational studies and CONSORT for clinical trials. Disclose conflicts of interest and adverse events per ICH-E2A standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.